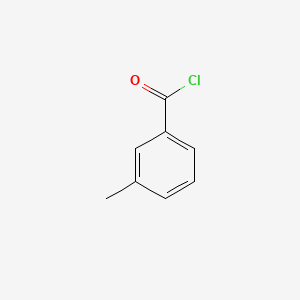
3-Methylbenzoyl chloride
Descripción general
Descripción
3-Methylbenzoyl chloride is used as an organic light-emitting diode and as an intermediate in organic synthesis . It is not miscible or difficult to mix in water .
Synthesis Analysis
3-Methylbenzoyl chloride can be synthesized from m-toluic acid . In a 1000 ml reaction flask equipped with a thermometer, a stirrer, a condenser, and an exhaust gas absorption device, 540.56 g of m-toluic acid, 573.0 g of thionyl chloride and 1.0 g of N, N-dimethylformamide were charged and heated to 90 °C. The reaction was stirred for 3 hours until it was completely transparent.Molecular Structure Analysis
The molecular formula of 3-Methylbenzoyl chloride is C8H7ClO . Its molecular weight is 154.59 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-Methylbenzoyl chloride is an efficient derivatization reagent for amines . It has been used to derivatize the C1-C4 aliphatic amines for their determination in air by HPLC .Physical And Chemical Properties Analysis
3-Methylbenzoyl chloride is a clear colorless to light brown liquid . It has a melting point of -23°C and a boiling point of 86 °C/5 mmHg (lit.) . Its density is 1.173 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Analytical Chemistry
3-Methylbenzoyl chloride: is employed in analytical chemistry techniques, such as High-Performance Liquid Chromatography (HPLC). It has been used in the determination of atmospheric ammonia by denuder-sampling followed by HPLC-UV detection .
Light-Emitting Diodes (LEDs)
In the field of electronics, m-Toluoyl chloride is used in the manufacturing of organic light-emitting diodes (OLEDs). It acts as an intermediate in the synthesis of organic compounds that emit light when an electric current is applied, which are essential for the development of OLED technology .
Safety and Hazards
3-Methylbenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is also a combustible liquid . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
3-Methylbenzoyl chloride, also known as m-Toluoyl chloride, is primarily used as a derivatization reagent . Its primary targets are amines, particularly C1-C4 aliphatic amines . These amines play various roles in biological systems, including acting as neurotransmitters and forming proteins.
Mode of Action
The compound interacts with its targets (amines) through a process known as acylation . In this reaction, the amine group (NH2) of the target molecule reacts with the acyl chloride group (COCl) of 3-Methylbenzoyl chloride to form an amide .
Biochemical Pathways
It’s known that the compound is used in the determination of atmospheric ammonia by denuder-sampling and hplc-uv detection . This suggests that it may play a role in environmental monitoring and analysis.
Result of Action
The primary result of 3-Methylbenzoyl chloride’s action is the formation of amides from amines . This reaction is used in analytical chemistry for the detection and quantification of certain compounds .
Action Environment
The efficacy and stability of 3-Methylbenzoyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a well-ventilated place . Additionally, it’s used only outdoors or in a well-ventilated area due to its potential to cause respiratory irritation .
Propiedades
IUPAC Name |
3-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOYYHYBFSYOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061905 | |
| Record name | Benzoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzoyl chloride | |
CAS RN |
1711-06-4 | |
| Record name | 3-Methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-toluoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TOLUOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2VJW4350K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of m-Toluoyl chloride in scientific research?
A1: m-Toluoyl chloride is primarily used as a derivatizing agent for analytical purposes. It reacts with various functional groups, such as amines, alcohols, and thiols, to form stable derivatives that are more amenable to analysis techniques like HPLC and GC. For example, it's used in the determination of ethylenediamine in plasma and urine [, ] and S,S-enantiomer in (1R,2R)-(-)-1,2-cyclohexanediamine [].
Q2: What is the reaction mechanism of m-Toluoyl chloride with amines?
A2: m-Toluoyl chloride reacts with amines through a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of an amide bond and the release of hydrochloric acid. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl formed.
Q3: How does m-Toluoyl chloride contribute to the synthesis of complex molecules?
A4: m-Toluoyl chloride serves as a building block in organic synthesis, particularly in the creation of heterocycles. For example, it's employed in the synthesis of oxocalix[1]heterocycle[2]arenes, which are macrocyclic compounds with diverse applications [, ]. It was also used in the synthesis of N-(m-Toluoyl) indigo, a dye with potential near-infrared applications [].
Q4: Are there alternative synthesis routes to compounds typically derived from m-Toluoyl chloride?
A5: Yes, alternative synthetic routes may exist. For instance, isopropyl phenylcarbamate, which can be synthesized from m-toluoyl chloride, can also be obtained from benzoyl chloride through the Curtius rearrangement of benzazide [].
Q5: Have any unique structural features been observed in compounds synthesized using m-Toluoyl chloride?
A6: Yes, research on calix[1]benzimidazol-2-one[2]arene, synthesized using m-Toluoyl chloride, revealed a unique network of hydrogen bonds within its crystal structure, influencing its conformation and interactions [, ].
Q6: What is known about the stability of m-Toluoyl chloride derivatives?
A7: Research on 2-aryl-4H-3,1-benzoxazin-4-ones, synthesized using m-Toluoyl chloride, revealed unexpected instability, with the compounds undergoing ring-opening hydrolysis []. This highlights the importance of considering the stability of m-Toluoyl chloride derivatives in specific chemical environments.
Q7: Are there any reported applications of m-Toluoyl chloride in material science?
A8: While not extensively studied, m-Toluoyl chloride has been explored for its potential in modifying natural materials. One study investigated its use in conjunction with silica from bamboo leaf ash to modify shellac, examining the microbial effects of this modified material on pulai wood [].
Q8: Has computational chemistry been used to study m-Toluoyl chloride and its reactions?
A9: Yes, density functional theory (DFT) calculations have been employed to study the frontier orbitals (HOMO/LUMO) of m-Toluoyl chloride and related reactants. These calculations help understand the reactivity and selectivity of the compound in different reactions, such as the formation of diamides versus benzimidazoles [].
Q9: What spectroscopic techniques are commonly used to characterize m-Toluoyl chloride and its derivatives?
A9: Various spectroscopic methods are employed to characterize m-Toluoyl chloride and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides structural information and confirms the formation of desired products [, , ].
- Infrared (IR) spectroscopy: Identifies functional groups and confirms the presence of characteristic bonds, such as carbonyl groups in amides [, , ].
- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation [, ].
- UV-Vis spectroscopy: Used to characterize the absorption and fluorescence properties of derivatives, particularly in the context of dye development [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

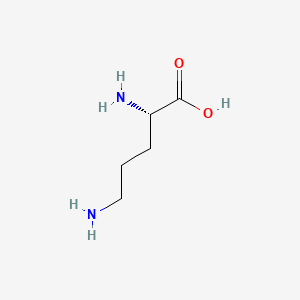
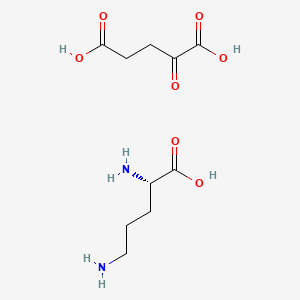
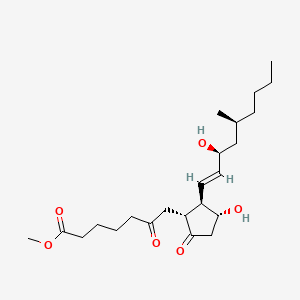


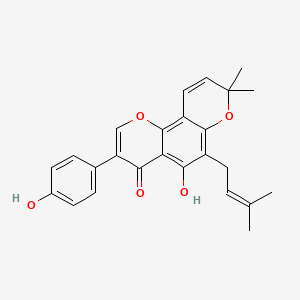
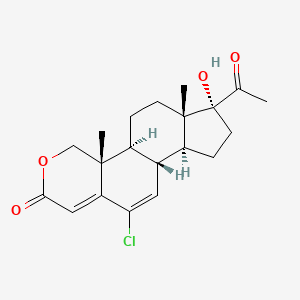
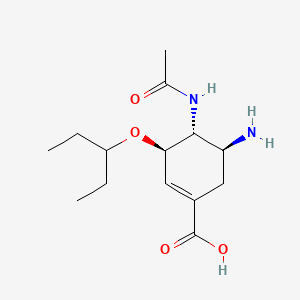
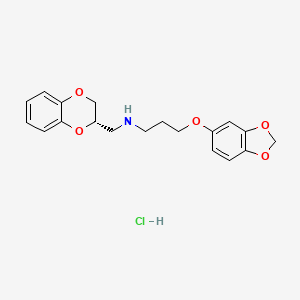
![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)
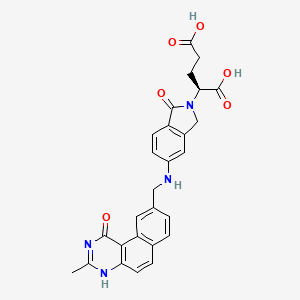

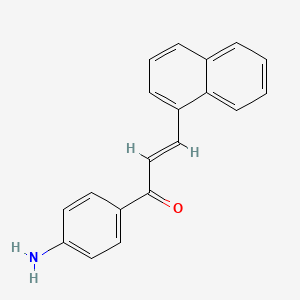
![3-[2-(2-Methoxyethoxy)ethoxy]propanal](/img/structure/B1677515.png)